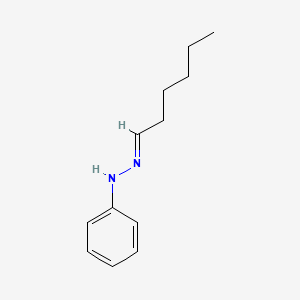

n-Phenylhexanal hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Phenylhexanal hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that hydrazone derivatives, including n-Phenylhexanal hydrazone, exhibit significant anticancer properties. A study highlighted the synthesis of various hydrazone compounds that demonstrated high inhibitory effects against cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

Hydrazones have also been evaluated for their antimicrobial activities. For instance, a novel hydrazone-based compound was shown to possess good antibacterial effects against Escherichia coli, indicating potential applications in developing new antimicrobial agents . The structural modifications in hydrazones can enhance their activity against various pathogens.

Antioxidant Activity

Hydrazone derivatives have been reported to exhibit antioxidant properties. A study on N-substituted amino acid hydrazones revealed their ability to reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage .

Sensing of Metal Ions

Hydrazones are recognized for their role as chemosensors for detecting metal ions in environmental samples. This compound can form stable complexes with metal ions such as Fe³⁺ and Cu²⁺, allowing for sensitive detection through colorimetric and fluorescence methods . The binding stoichiometry and selectivity are essential parameters that enhance the effectiveness of these sensors.

Water Quality Monitoring

The ability of hydrazones to detect metal ions extends to monitoring water quality. They can be used in spectrophotometric methods to determine the presence of harmful metals in water sources, contributing to environmental safety .

Detection of Anions

In addition to cation detection, hydrazones like this compound have been applied in the determination of anions such as cyanide and fluoride ions through spectrophotometric techniques . This application is crucial for environmental monitoring and ensuring public health safety.

Corrosion Inhibition

Hydrazones are also utilized as corrosion inhibitors for metals like nickel and copper, particularly in acidic and basic environments. Their ability to form protective films on metal surfaces helps prevent corrosion, making them valuable in industrial applications .

Case Studies

Analyse Chemischer Reaktionen

Formation of Hydrazones

The formation of n-phenylhexanal hydrazone typically involves the nucleophilic attack of hydrazine on the carbonyl carbon of n-phenylhexanal, leading to the formation of a hydrazone via the following general reaction:

RCHO+H2N NH2→RCH N NH2+H2O

Here, R represents the n-phenylhexanoyl group. This reaction is generally facilitated under acidic conditions to enhance the nucleophilicity of hydrazine.

Reaction Conditions and Mechanisms

Hydrazone formation can be influenced by various factors including pH, temperature, and the presence of catalysts. Research indicates that acid-catalyzed conditions significantly enhance the reaction rate by stabilizing the transition state during nucleophilic attack on the carbonyl carbon .

-

Acid Catalysis : The use of acids (e.g., HCl or H2SO4) can increase the electrophilicity of the carbonyl carbon, thus facilitating faster hydrazone formation.

-

Temperature : Elevated temperatures often accelerate reaction kinetics but may also lead to side reactions such as hydrolysis if not carefully controlled.

Hydrolysis and Stability

Hydrazones, including this compound, are susceptible to hydrolysis under aqueous conditions:

RCH N NH2+H2O→RCHO+H2N NH2

This reaction highlights that while hydrazones can be synthesized readily, their stability in solution can be a concern depending on environmental conditions.

Bioconjugation

Hydrazones are increasingly utilized in bioconjugation applications due to their ability to form stable linkages with biomolecules. The exchange kinetics of hydrazones can be modulated through various substituents on the phenyl group or through the incorporation of different hydrazine derivatives .

Kinetic Analysis

Kinetic studies have shown that the rate-limiting step in hydrazone formation is often the dehydration step following the initial nucleophilic attack .

Computational Studies

Recent computational studies have provided insights into the transition states and energy barriers associated with hydrazone formation and exchange processes . These studies suggest that modifications to substituents on both the aldehyde and hydrazine components can significantly alter reactivity profiles.

Eigenschaften

Molekularformel |

C12H18N2 |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

N-[(E)-hexylideneamino]aniline |

InChI |

InChI=1S/C12H18N2/c1-2-3-4-8-11-13-14-12-9-6-5-7-10-12/h5-7,9-11,14H,2-4,8H2,1H3/b13-11+ |

InChI-Schlüssel |

BRLDJXRVGFQDAP-ACCUITESSA-N |

Isomerische SMILES |

CCCCC/C=N/NC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCC=NNC1=CC=CC=C1 |

Synonyme |

hexanal phenylhydrazone hexanal phenylhydrazone, (E)-isomer hexanal phenylhydrazone, (Z)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.